Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate
Description
Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate (CAS: 1630906-31-8) is a cyclopropane derivative featuring a hydroxymethyl-substituted phenyl ring and a methyl ester group. It is commercially available with a purity of 95% .
Properties
IUPAC Name |
methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11(14)12(5-6-12)10-4-2-3-9(7-10)8-13/h2-4,7,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGOSZEOVNTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152461 | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-(hydroxymethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-31-8 | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-(hydroxymethyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-(hydroxymethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate (CAS: 1630906-31-8) is a compound with significant potential in biological applications. This article delves into its chemical properties, biological activities, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.
- IUPAC Name : Methyl 1-(3-(hydroxymethyl)phenyl)cyclopropane-1-carboxylate
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Purity : 97% .
The compound features a cyclopropane ring, which is known for its unique reactivity and ability to stabilize certain molecular interactions. The presence of a hydroxymethyl group enhances its solubility and potential for biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. This pathway is crucial in regulating immune responses and inflammation .
Anti-inflammatory Activity
Research indicates that compounds structurally similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. For instance, compounds with similar scaffolds have shown IC₅₀ values below 50 µM in inhibiting LPS-induced NF-κB/AP-1 reporter activity .
Case Studies
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound could effectively bind to MAPKs (Mitogen-Activated Protein Kinases), which are critical in mediating inflammatory responses. The binding affinities were assessed using molecular docking simulations, revealing strong interactions with ERK2 and JNK3 .
- In Vivo Studies :
Data Table: Biological Activities of Similar Compounds
Scientific Research Applications
Medicinal Chemistry
Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate is investigated for its potential therapeutic properties. Its structural similarity to other bioactive compounds allows it to be a candidate for drug development targeting various diseases.
- Case Study : A study highlighted its use in synthesizing derivatives that exhibit anti-cancer activity. The compound can be modified to enhance its efficacy and selectivity against cancer cell lines .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the preparation of cyclopropane derivatives.
- Synthesis Routes : Various synthetic pathways have been explored, including transesterification reactions that yield products with functionalized cyclopropane rings .
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Toluene, reflux with acetic acid | 76% | Optimal conditions for product formation |
| Strong acid treatment | Low yield | Complex mixture of by-products observed |
Cosmetic Formulations
This compound has potential applications in cosmetic formulations due to its moisturizing properties.
- Formulation Development : Research has shown that incorporating this compound into topical formulations can enhance skin hydration and improve sensory attributes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate (CAS: 1630906-85-2)
- Structural Difference : The hydroxymethyl group is positioned at the para (4th) position on the phenyl ring instead of the meta (3rd) position.
- Implications : Positional isomerism can alter electronic distribution, steric interactions, and molecular symmetry. For example, the para-substituted isomer may exhibit different solubility or crystallinity due to enhanced symmetry. It is available at a higher purity (98%) compared to the meta isomer (95%) .
Cyclopropane Derivatives with Varied Substituents
1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS: 152922-71-9)
- Structural Features : Replaces the phenyl and ester groups with an acetonitrile moiety.
Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS: 152922-73-1)
Fluorinated and Electron-Withstanding Analogs
1,3-Dioxoisoindolin-2-yl 1-(3-fluorophenyl)cyclopropane-1-carboxylate
- Structural Features : A 3-fluorophenyl group and a phthalimide ester (1,3-dioxoisoindolin-2-yl) replace the hydroxymethylphenyl and methyl ester groups.
- Implications :
Functional Group Variations
Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)
- Structural Features : Replaces the cyclopropane-ester moiety with a carbamate (-OCONH2) group.
- The absence of a cyclopropane ring removes conformational strain, altering molecular flexibility .
Data Table: Key Structural and Commercial Attributes
Key Research Findings and Implications
Cyclopropane Ring: The strained cyclopropane ring in the target compound enhances reactivity and rigidity, which may improve binding specificity in biological systems compared to non-cyclopropane analogs like Methyl (3-hydroxyphenyl)-carbamate .
Hydroxymethyl Group : The meta-hydroxymethyl substituent offers a site for hydrogen bonding or further derivatization (e.g., esterification or glycosylation), distinguishing it from fluorinated or thiol-containing analogs .
Positional Isomerism : The para-substituted isomer’s higher purity (98%) suggests possible synthetic advantages, though its biological or chemical performance relative to the meta isomer remains unstudied in the evidence .
Preparation Methods
Cyclopropanation and Ester Formation
One common approach involves starting from ethyl or methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate derivatives, which can be synthesized by cyclopropanation of alkenes or via ring closure reactions.
Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate can be prepared by previously reported procedures involving cyclopropanation of alkenes bearing hydroxymethyl groups or by functionalizing cyclopropane carboxylates.
The cyclopropane ring is then functionalized to introduce the phenyl substituent at the 1-position, often through nucleophilic substitution reactions on cyclopropylmethyl halides.
Halogenation and Nucleophilic Substitution
Phosphorus tribromide (PBr3) treatment of ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate generates the corresponding cyclopropylcarbinyl bromide intermediate, which serves as a versatile electrophile for further substitution reactions.
The bromide intermediate can be reacted with nucleophiles such as potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) to afford nitrile derivatives, which can be subsequently reduced or hydrolyzed to introduce amine or acid functionalities.
This step is crucial for introducing the phenyl ring substituent via further coupling or substitution reactions.
Reduction and Coupling
Reduction of nitrile intermediates using lithium aluminum hydride (LiAlH4) yields amine derivatives that can be coupled with aromatic carboxylic acids or amides to form amide or ester linkages.
Coupling reagents such as carbonyldiimidazole (CDI) facilitate amide bond formation between cyclopropyl amines and aromatic carboxylic acids.
These coupling steps enable the attachment of the 3-(hydroxymethyl)phenyl moiety to the cyclopropane ring.
Hydrolysis and Esterification
Hydrolysis of nitriles or amides under acidic or basic conditions followed by esterification with methanol or other alcohols yields the methyl ester functional group characteristic of the target compound.
Acidification steps adjust pH to optimize product isolation and purity.
Purification often involves extraction, washing, drying, and concentration under reduced pressure to yield the final methyl ester product.
Representative Reaction Scheme Summary
Detailed Research Findings and Data
Reaction Efficiency: The halogenation step with PBr3 proceeds efficiently under mild conditions, yielding bromide intermediates suitable for nucleophilic substitution.
Nucleophilic Substitution: Use of KCN in DMSO for substitution on cyclopropyl bromides achieves high conversion rates, facilitating further functionalization.
Reduction: LiAlH4 reduction of nitriles to amines is a well-established method, providing high yields of amine intermediates critical for coupling steps.
Coupling Reactions: CDI-mediated amidation is effective for linking cyclopropyl amines to aromatic carboxylic acids, preserving stereochemistry and functional groups.
Purification: Acid-base extraction and chromatography techniques yield high purity methyl esters, confirmed by NMR and chromatographic analysis.
Notes on Industrial and Practical Considerations
The described synthetic route benefits from commercially available starting materials such as methacrylic acid derivatives and common reagents like PBr3, KCN, LiAlH4, and CDI.
Reaction conditions are generally mild and scalable, suitable for industrial applications with optimization.
Careful pH control during workup ensures product stability and purity.
The multi-step synthesis requires rigorous monitoring by gas chromatography and NMR to confirm reaction completion and product identity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
